N-propyl-5-vinylnicotinamide
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Overview
Description
N-propyl-5-vinylnicotinamide is a chemical compound with the molecular formula C11H14N2O. It is a derivative of nicotinamide, which is an amide form of nicotinic acid. Nicotinamide and its derivatives have been extensively studied for their wide range of biological applications, including antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-propyl-5-vinylnicotinamide typically involves the reaction of 5-vinylnicotinic acid with propylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of automated systems also minimizes human error and enhances the reproducibility of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the vinyl group is converted to an epoxide or a diol in the presence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: m-chloroperbenzoic acid (m-CPBA), dichloromethane, 0-25°C.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Thiols or amines, polar aprotic solvents, room temperature.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Corresponding amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
N-propyl-5-vinylnicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its role in preventing certain diseases.
Mechanism of Action
The mechanism of action of N-propyl-5-vinylnicotinamide involves its interaction with specific molecular targets in the cell. It is believed to inhibit certain enzymes involved in the biosynthesis of bacterial cell walls, thereby exhibiting antibacterial properties. Additionally, its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and the modulation of immune responses .
Comparison with Similar Compounds
- N-methyl-5-vinylnicotinamide
- N-ethyl-5-vinylnicotinamide
- N-butyl-5-vinylnicotinamide
Comparison: N-propyl-5-vinylnicotinamide is unique due to its specific propyl group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and butyl analogs. The propyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. This makes it a promising candidate for further research and development in various fields .
Properties
IUPAC Name |
5-ethenyl-N-propylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-5-13-11(14)10-6-9(4-2)7-12-8-10/h4,6-8H,2-3,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEBSOWZLPIJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN=CC(=C1)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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